4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Lipophilicity XLogP3 Membrane permeability

4-(3-Nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a synthetic, partially saturated quinazolin-5-one derivative belonging to the thioxoquinazolinone class. It features a 3-nitrophenyl substituent at the C4 position and a thioxo group at C2, combined with a cyclohexenone-fused pyrimidine scaffold, yielding a molecular weight of 303.34 g/mol and an XLogP3 of 1.3.

Molecular Formula C14H13N3O3S
Molecular Weight 303.34
CAS No. 300850-01-5
Cat. No. B2417225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
CAS300850-01-5
Molecular FormulaC14H13N3O3S
Molecular Weight303.34
Structural Identifiers
SMILESC1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C14H13N3O3S/c18-11-6-2-5-10-12(11)13(16-14(21)15-10)8-3-1-4-9(7-8)17(19)20/h1,3-4,7,13H,2,5-6H2,(H2,15,16,21)
InChIKeyQPTIYIKYYRTTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (CAS 300850-01-5): Procurement-Relevant Compound Class and Baseline Characteristics


4-(3-Nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a synthetic, partially saturated quinazolin-5-one derivative belonging to the thioxoquinazolinone class. It features a 3-nitrophenyl substituent at the C4 position and a thioxo group at C2, combined with a cyclohexenone-fused pyrimidine scaffold, yielding a molecular weight of 303.34 g/mol and an XLogP3 of 1.3 [1]. This chemotype shares a common core with the well-characterized Eg5/kinesin spindle protein inhibitors enastron and dimethylenastron, but the electron-withdrawing 3-nitro substituent fundamentally distinguishes its physicochemical and potentially its pharmacological profile from the hydroxyl-bearing analogs dominant in the published literature [2].

Why Generic Substitution Fails for 4-(3-Nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one: The Nitro vs. Hydroxy Differentiation Problem


Superficial similarity between 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one and its 3-hydroxyphenyl analogs (enastron, dimethylenastron) masks critical differences that preclude simple interchange. The 3-nitro group is a strong electron-withdrawing substituent (Hammett σₘ ≈ +0.71) that substantially alters the electron density of the quinazoline ring, as demonstrated by Mukarramov et al. for analogous 2-thioxo-4-quinazolone systems where electron-acceptor substituents were shown to inhibit oxidative cyclocondensation reactions [1]. In contrast, the 3-hydroxy group of enastron is electron-donating (σₘ ≈ +0.12). This electronic inversion affects not only chemical reactivity in downstream derivatization but also key molecular recognition features: the nitro group introduces two additional hydrogen-bond acceptor sites (total H-bond acceptors = 4 vs. 2 for enastron) and increases topological polar surface area (TPSA = 119 Ų vs. ~77 Ų for enastron), directly impacting membrane permeability, solubility, and off-target binding profiles [2]. These differences are quantifiable and meaningful for selection, making the nitro-substituted compound a distinct chemical tool rather than a drop-in replacement.

Product-Specific Quantitative Evidence Guide for 4-(3-Nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one: Head-to-Head Comparator Data for Informed Procurement


Lipophilicity Shift: XLogP3 Differential Between 3-Nitrophenyl and 3-Hydroxyphenyl Analogs Governs Membrane Partitioning and Stock Solution Handling

The target compound exhibits a computed XLogP3 of 1.3 [1]. Its direct comparator, enastron (4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one), has a predicted XLogP3 of approximately 1.1 (estimated from the PubChem entry for CID 9982762, though not explicitly published in a single source). While numerically close, the difference of ~0.2 log units combined with the strongly electron-withdrawing nitro group translates into a measurable shift in chromatographic retention and lipid bilayer partitioning behavior, which matters when selecting compounds for cell-based assays where uniform intracellular exposure is required.

Lipophilicity XLogP3 Membrane permeability ADME prediction

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: Predicted Oral Bioavailability and BBB Penetration Differentiation

The nitro group introduces two additional hydrogen-bond acceptor atoms compared to the hydroxy group in enastron. The target compound has a computed TPSA of 119 Ų and 4 H-bond acceptors [1]. Enastron, bearing a 3-hydroxy substituent, has a TPSA of approximately 77 Ų and 2 H-bond acceptors (estimated from its PDB ligand structure). TPSA values above 140 Ų are generally associated with poor oral absorption; TPSA above 90 Ų is associated with poor blood-brain barrier penetration. The target compound's TPSA of 119 Ų places it in an intermediate zone where oral bioavailability may be limited but CNS penetration is unlikely, whereas enastron's lower TPSA may permit moderate BBB penetration. This distinction is critical when selecting compounds for in vivo target engagement studies in different tissue compartments.

Topological Polar Surface Area Hydrogen bond acceptor Oral bioavailability Blood-brain barrier

Electron-Withdrawing Nitro Substituent Modulates Oxidative Cyclocondensation Reactivity: Class-Level Evidence for Differential Chemical Stability and Derivatization Potential

Mukarramov et al. (2006) demonstrated that electron-acceptor substituents on 2-thioxo-4-quinazolone derivatives inhibit oxidative cyclocondensation, whereas electron-donor substituents promote the reaction [1]. The 3-nitro group is a strong electron-acceptor (Hammett σₘ = +0.71), while the 3-hydroxy group of enastron is a weak electron-donor (σₘ = +0.12). Based on this class-level relationship, the target compound is predicted to be significantly less susceptible to oxidative dimerization than its hydroxy analog, conferring superior chemical stability under oxidizing conditions (e.g., long-term DMSO storage, aerobic assay buffers). This property is directly relevant to procurement when compounds are intended for use in high-throughput screening campaigns requiring extended compound library stability.

Electronic effect Oxidative cyclocondensation Reactivity Derivatization

Eg5 Inhibitory Potency Context: Enastron (IC50 = 2 µM) Serves as Baseline; 3-Nitrophenyl Substitution May Alter Potency via Electrostatic and Steric Effects at the Allosteric Pocket

Enastron inhibits Eg5 ATPase activity with an IC50 of 2 µM (2000 nM) [REFS-1, REFS-2]. The target compound differs by the replacement of the 3-hydroxy group with a 3-nitro group. In the Eg5 allosteric pocket, the 3-position of the phenyl ring engages in hydrogen-bonding interactions with the protein backbone. The nitro group, being a strong hydrogen-bond acceptor but not a donor, cannot recapitulate the hydroxyl group's hydrogen-bond donating interaction. This likely alters binding affinity and selectivity, although direct IC50 data for the target compound have not been reported. The 3-nitrophenyl dihydropyrimidine-2-thione analog 'Compound 2' from Gonzalez-Hernandez et al. (2019), which shares the 3-nitrophenyl-thioxo pharmacophore but on a dihydropyrimidine scaffold, demonstrated dual Eg5 inhibition and calcium channel blocking activity, suggesting that the nitrophenyl group may confer a polypharmacological profile distinct from the hydroxyl series [3].

Eg5 kinesin IC50 Allosteric inhibitor Antimitotic

Best Research and Industrial Application Scenarios for 4-(3-Nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one: Evidence-Based Use Cases


Structure-Activity Relationship (SAR) Probe for 3-Position Substituent Effects in Thioxoquinazolinone-Based Eg5 Inhibitors

The target compound serves as an electron-deficient comparator to enastron in SAR campaigns. Its 3-nitro group provides a distinct electronic environment (Hammett σₘ = +0.71 vs. +0.12 for hydroxy), enabling systematic evaluation of substituent electronic effects on Eg5 binding and selectivity without altering the core scaffold [1]. This differential is directly supported by the class-level electronic effect data from Mukarramov et al. (2006) establishing that electron-acceptor substituents alter the reactivity and likely the protein-binding properties of the 2-thioxo-quinazolinone system [2].

Polypharmacology Screening for Combined Kinase and Ion Channel Modulation

The 3-nitrophenyl-thioxo pharmacophore has been demonstrated in a closely related dihydropyrimidine scaffold to confer dual Eg5 inhibition and L-type calcium channel blocking activity [3]. The target compound, bearing the same 3-nitrophenyl-thioxo motif on a hexahydroquinazolin-5-one core, is a rational candidate for screening in polypharmacology panels where simultaneous mitotic arrest and calcium signaling modulation are desired. Its higher TPSA (119 Ų) relative to enastron (≈77 Ų) also suggests a potentially distinct tissue distribution profile [4].

Compound Library Diversity Expansion with Enhanced Oxidative Stability

Procurement for high-throughput screening libraries benefits from the predicted oxidative stability advantage conferred by the electron-withdrawing nitro group. The class-level evidence that electron-acceptor substituents inhibit oxidative cyclocondensation [2] suggests that DMSO stock solutions of the target compound will exhibit slower degradation under aerobic conditions compared to electron-donor-substituted analogs like enastron. This property is valuable for screening facilities requiring long-term compound storage with minimal degradation.

Precursor for Nitro-Reduction to Amino Derivatives for Further Functionalization

The aromatic nitro group of the target compound can be selectively reduced to a primary amine (3-aminophenyl analog) under mild conditions, providing a versatile handle for amide coupling, sulfonamide formation, or fluorescent labeling. This synthetic versatility, combined with the compound's commercial availability at research scale, makes it an attractive starting material for generating focused libraries of 3-substituted hexahydroquinazolin-5-one derivatives for hit-to-lead optimization.

Quote Request

Request a Quote for 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.